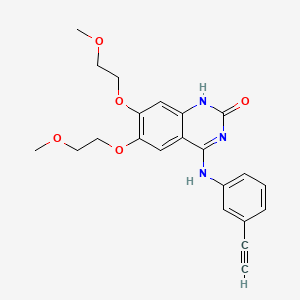
2-Hydroxyerlotinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyerlotinib is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyerlotinib involves the hydroxylation of erlotinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the selective addition of the hydroxyl group to the erlotinib molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
2-Hydroxyerlotinib can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2-Hydroxyerlotinib has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
2-Hydroxyerlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor growth and proliferation . The hydroxyl group may enhance its binding affinity or alter its interaction with the target receptor, potentially leading to improved efficacy or reduced side effects .
類似化合物との比較
Similar Compounds
Erlotinib: The parent compound, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor with improved efficacy against certain mutations
Uniqueness
2-Hydroxyerlotinib is unique due to the presence of the hydroxyl group, which may confer distinct pharmacological properties. This modification can potentially enhance its therapeutic effects, reduce resistance, or improve its safety profile compared to other EGFR inhibitors .
特性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26) |
InChIキー |
SPIIJDKCIZIHNE-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


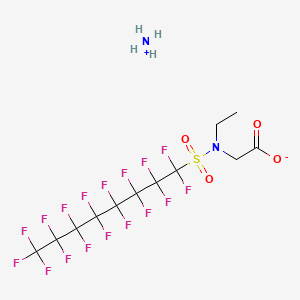
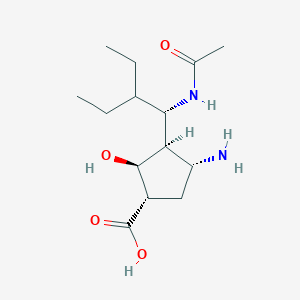

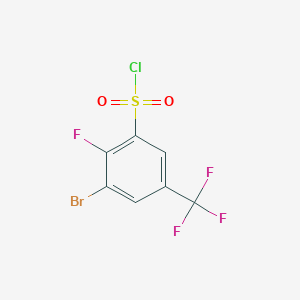
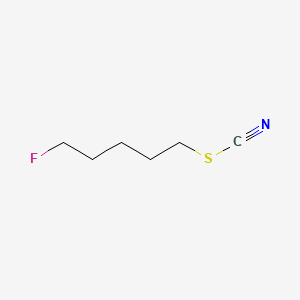
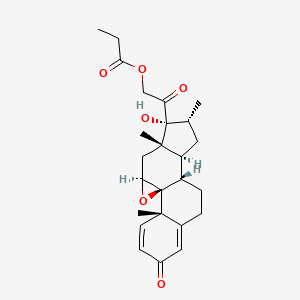
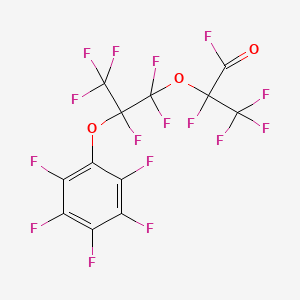
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
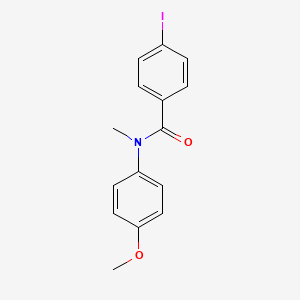
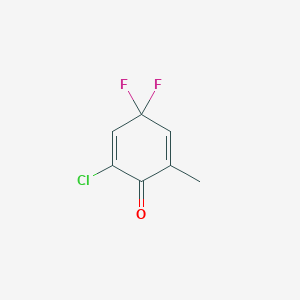

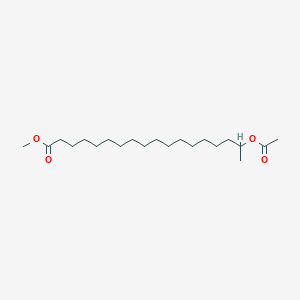
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
